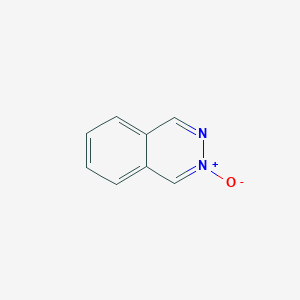

Phthalazine 2-oxide

Description

Structure

3D Structure

Properties

CAS No. |

18636-89-0 |

|---|---|

Molecular Formula |

C16H8Br2N2O2 |

Synonyms |

PHTHALAZINE-2-OXIDE |

Origin of Product |

United States |

Synthetic Methodologies for Phthalazine 2 Oxide and Its Analogues

Direct N-Oxidation Approaches for Phthalazine (B143731) 2-oxide

The direct N-oxidation of phthalazine is a fundamental route to access phthalazine 2-oxide. This process involves the introduction of an oxygen atom onto one of the nitrogen atoms within the phthalazine ring system.

Oxidative Reagents and Reaction Conditions

Various oxidative reagents have been employed for the N-oxidation of phthalazine and its derivatives. Monoperoxyphthalic acid is reported to readily oxidize the phthalazine nucleus to this compound. thieme-connect.de Other reagents used in similar oxidation reactions include 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) or potassium hexacyanoferrate(III). thieme-connect.de The oxidation of tertiary amines, including pyridines, to their corresponding N-oxides is commonly achieved using hydrogen peroxide or peracids. libretexts.orgthieme-connect.degoogle.com

Specific examples of N-oxidation attempts on substituted phthalazines provide insight into suitable reaction conditions. N-oxidation of 1-methylphthalazine (B1618385) and 1-benzylphthalazine has been attempted at temperatures below 10°C in mixed solvents of chloroform (B151607) and ether using monoperphthalic acid. researchgate.net

Regioselectivity in N-Oxidation Processes

Phthalazine possesses two nitrogen atoms, raising the question of regioselectivity during N-oxidation. Studies on substituted phthalazines have investigated the preference for oxidation at one nitrogen atom over the other. For instance, N-oxidation of 1-methylphthalazine using monoperphthalic acid yielded a mixture of the 2-oxide and 3-oxide in a ratio of approximately 1:2. researchgate.net In contrast, 1-benzylphthalazine under similar conditions produced the 2-oxide and 3-oxide in an almost 3:1 ratio. researchgate.net The position of the N-oxide group in these products was determined through subsequent reactions, such as the reaction with phenylmagnesium bromide followed by treatment with p-benzoquinone. researchgate.net N-oxidation of 1-ethyl-4-phenylphthalazine was reported to yield only the 2-oxide. researchgate.net These findings suggest that the substituents on the phthalazine core can influence the regioselectivity of the N-oxidation process.

Derivatization Strategies for this compound Scaffold

Once the this compound scaffold is formed, it can undergo various transformations to synthesize a wide range of substituted phthalazine derivatives. These strategies involve functionalization of the phthalazine core or modification of the N-oxide moiety.

Functionalization of the Phthalazine Core

The phthalazine core of this compound can be functionalized through various reactions, including nucleophilic substitution, cross-coupling reactions, and reactions involving reactive positions on the ring. For example, 1-chlorophthalazine (B19308) derivatives, which can be obtained from phthalazin-1(2H)-ones by treatment with phosphoryl chloride, sometimes in combination with phosphorus pentachloride or thionyl chloride, serve as versatile intermediates for introducing various substituents via nucleophilic substitution. researchgate.net The presence of a halogen atom on the phthalazine core is compatible with certain cascade processes, allowing for further functionalization, such as Buchwald-Hartwig cross-coupling reactions. rsc.org

Specific examples of functionalization include the reaction of 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3-(2H)-dione with sodium methoxide (B1231860) to yield the corresponding methoxy (B1213986) derivative, or with sodium azide (B81097) to afford a tetrazolo phthalazine. iiste.org Reaction with ethanolamine (B43304) or thiourea (B124793) also leads to different phthalazine derivatives. iiste.org

The reactivity of methyl groups at the C-1 and C-4 positions of phthalazine derivatives is also noteworthy, as they can undergo condensation with carbonyl compounds or oxidation. du.edu.eg

Modification of the N-Oxide Moiety

The N-oxide function in phthalazine N-oxides can be modified or utilized in specific reactions. The N-oxide function can be removed by treatment with phosphorus trihalides in chloroform solution. thieme-connect.de Photochemical deoxygenation of heteroaromatic N-oxides, including phthalazine N-oxides, has been studied, with the excited triplet state often implicated in oxygen abstraction. wur.nl

The N-oxide moiety can also influence the reactivity of the phthalazine core, directing functionalization to specific positions. For instance, a transition metal-free approach involving the direct C-C coupling of phthalazine N-oxide with a carboranyl anion has been developed, leading to C-modified closo-carboranes. researchgate.net

Multi-component and One-Pot Synthetic Protocols Incorporating this compound Intermediates

Multi-component reactions (MCRs) and one-pot protocols offer efficient routes to synthesize complex molecules in a single operation, often incorporating intermediate species like this compound or its precursors. While direct MCRs explicitly involving pre-formed this compound as a starting material are less commonly reported, many multi-component and one-pot syntheses lead to phthalazine derivatives, some of which could potentially involve N-oxide intermediates or be adapted to produce them.

For example, one-pot four-component reactions involving phthalic anhydride, hydrazine (B178648) monohydrate, aromatic aldehydes, and active methylene (B1212753) compounds have been developed for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. derpharmachemica.comchemrevlett.com These reactions often proceed through intermediates that are subsequently cyclized to form the phthalazine core. Similarly, multi-component reactions involving phthalhydrazide, aldehydes, and malononitrile (B47326) are also used to synthesize pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com While these examples focus on fused systems, the principles of constructing the phthalazine core in situ within a multi-component setting are relevant and could potentially be adapted for the synthesis of phthalazine N-oxides or their precursors that undergo subsequent N-oxidation.

A metal-free one-pot process involving light-induced photoenolization has been reported for the synthesis of phthalazine derivatives. chemrxiv.org Although not directly involving this compound as a starting material, this highlights the potential for developing integrated synthetic strategies towards phthalazine systems.

The synthesis of 4-aminophthalazin-1(2H)-ones and related derivatives has been achieved through a palladium-catalyzed multicomponent reaction of methyl 2-halobenzoates or methyl 2-[(trifluoromethyl)sulfonyloxy]benzoates, isocyanides, and hydrazines. thieme-connect.de While the N-oxide is not explicitly mentioned as an intermediate, this demonstrates the power of MCRs in constructing the phthalazine scaffold efficiently.

Further research into designing multi-component and one-pot reactions that directly incorporate or generate this compound as a key intermediate could lead to more streamlined and efficient synthetic routes to a wider array of phthalazine N-oxide derivatives.

Reactivity and Reaction Mechanisms of Phthalazine 2 Oxide

Oxidation and Reduction Pathways of Phthalazine (B143731) 2-oxide

The phthalazine nucleus itself can be oxidized to phthalazine 2-oxide upon reaction with oxidants such as monoperoxyphthalic acid or meta-chloroperoxybenzoic acid (mCPBA). fishersci.cafishersci.nonih.gov

While the oxidation of phthalazine to its N-oxide is well-documented, specific reduction pathways focusing solely on the this compound functionality to yield phthalazine or other reduced species are less extensively detailed in the provided search results. However, the reduction of the related phthalazine nucleus under various conditions, such as with lithium aluminum hydride or sodium amalgam, leads to dihydro or tetrahydrophthalazine derivatives, indicating the potential for reduction within the phthalazine system. fishersci.ca

Electrochemical Oxidation Studies

Electrochemical oxidation has been explored in the context of phthalazine-related compounds, providing insights into potential oxidation mechanisms in these systems. Studies on the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione in the presence of nucleophiles, such as indole (B1671886) derivatives or arylsulfinic acids, have been conducted. nih.govcenmed.com These reactions proceed via an EC mechanism, where the electrogenerated phthalazine-1,4-dione participates in Michael-type addition reactions with the nucleophiles. nih.govcenmed.com This suggests that electrochemical methods can be employed to generate reactive intermediates from phthalazine derivatives, which can then undergo further transformations. Although these studies focus on 2,3-dihydrophthalazine-1,4-dione rather than this compound directly, they highlight the applicability of electrochemical techniques to induce oxidative processes in this class of compounds.

Photochemical Deoxygenation and Rearrangements

Phthalazine N-oxides can undergo photochemical reactions, including deoxygenation and rearrangements. Research indicates that the excited singlet state of phthalazine N-oxides is responsible for isomerizations and rearrangements, while the triplet state is implicated in oxygen abstraction (deoxygenation). nih.gov This suggests that the outcome of photochemical reactions of this compound can be influenced by the excited state manifold accessed upon irradiation.

Cycloaddition Reactions Involving this compound and its Derived Ylides

This compound can serve as a precursor to phthalazinium ylides, which are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions, particularly [3+2] dipolar cycloadditions. nih.govnih.govwikipedia.orgfishersci.atwikidata.orgontosight.aifishersci.ca These reactions provide a powerful route for the construction of novel fused heterocyclic systems, such as pyrrolophthalazines. nih.govnih.govwikipedia.orgontosight.ai

[3+2] Dipolar Cycloaddition Reactions

Huisgen [3+2] dipolar cycloaddition reactions of phthalazinium ylides with various dipolarophiles, including activated alkynes (e.g., methyl propiolate and dimethyl acetylenedicarboxylate (B1228247) (DMAD)) and alkenes (e.g., methyl methacrylate, N-substituted maleimides), have been widely investigated. nih.govnih.govwikipedia.orgwikidata.orgontosight.aifishersci.ca These cycloadditions typically lead to the formation of five-membered heterocyclic rings fused to the phthalazine core. fishersci.at The reactions can be influenced by reaction conditions, including conventional thermal heating, microwave irradiation, and ultrasound irradiation, with the latter two often leading to accelerated reaction times and improved yields and selectivity. nih.govwikipedia.orgwikidata.orgontosight.aifishersci.ca

For instance, the reaction of phthalazinium ylides with methyl propiolate has been shown to occur regioselectively, yielding a single regioisomer of the fused pyrrolophthalazine derivative. nih.govwikipedia.orgontosight.ai With symmetrical dipolarophiles like DMAD, fully aromatized pyrrolophthalazine compounds can be obtained, and the selectivity towards these products can be enhanced under microwave or ultrasound irradiation compared to thermal conditions. nih.govwikipedia.orgontosight.aifishersci.ca

Regiochemical and Stereochemical Aspects of Cycloadditions

The regiochemistry and stereochemistry of cycloaddition reactions involving phthalazinium ylides are crucial aspects that influence the structure of the resulting cycloadducts. The regioselectivity of the [3+2] cycloaddition with unsymmetrical dipolarophiles is governed by electronic and steric factors. wikipedia.orgnih.gov For example, with electron-rich dipolarophiles, the regiochemistry can be reversed compared to electron-deficient ones. nih.gov

Stereochemical outcomes in these cycloadditions depend on the nature and size of substituents on both the ylide and the dipolarophile. nih.gov While some reactions may yield mixtures of stereoisomers, others can be highly stereoselective, leading to the preferential formation of specific cycloadducts. nih.gov Isomerization of initial cycloadducts through retro cycloaddition processes or via betaine (B1666868) intermediates can also influence the final product distribution and stereochemistry. nih.gov

Nucleophilic Aromatic Substitution (SN^H) Reactions Mediated by this compound Activation

Phthalazine N-oxide can activate the phthalazine ring towards nucleophilic aromatic substitution of hydrogen (SN^H) reactions. In such reactions, the N-oxide functionality facilitates the addition of a nucleophile to the electron-deficient aza-aromatic system, followed by the loss of a hydride or equivalent.

Other Characteristic Reactions and Transformations of the this compound System

This compound, a significant N-oxide in the phthalazine series, exhibits a range of characteristic reactions and transformations beyond typical aromatic substitution patterns. These reactions often involve the N-oxide functionality and can lead to diverse structural modifications of the phthalazine core.

One notable class of transformations involves transition-metal-catalyzed cross-coupling reactions. Palladium catalysis has been successfully employed in the regioselective coupling of phthalazine N-oxides with various coupling partners, such as aryl trifluoromethanesulfonates and indoles. Specifically, this compound undergoes coupling with 4-methoxyphenyl (B3050149) trifluoromethanesulfonate (B1224126) in the presence of palladium(II) acetate, t-Bu2MePH BF4, and K2CO3 in t-BuCO2H/toluene at 110 °C over 15 hours, yielding 1-(4-methoxyphenyl)this compound with an 85% yield. fishersci.com Similarly, this compound reacts with 1-(methoxymethyl)-1H-indole under palladium catalysis (Pd(OAc)2, t-Bu2MePH BF4, K2CO3, t-BuCO2H, toluene, 110 °C, 15 h) to afford 1-[1-(methoxymethyl)-1H-indol-3-yl]this compound. fishersci.com These reactions highlight the utility of this compound as a substrate in directed cross-coupling methodologies, allowing for functionalization at specific positions of the phthalazine ring system. fishersci.com

| Reactants | Conditions | Product | Yield | Citation |

| This compound, 4-methoxyphenyl trifluoromethanesulfonate | Pd(OAc)2, t-Bu2MePH BF4, K2CO3, t-BuCO2H, toluene, 110 °C, 15 h | 1-(4-methoxyphenyl)this compound | 85% | fishersci.com |

| This compound, 1-(methoxymethyl)-1H-indole | Pd(OAc)2, t-Bu2MePH BF4, K2CO3, t-BuCO2H, toluene, 110 °C, 15 h | 1-[1-(methoxymethyl)-1H-indol-3-yl]this compound | Not specified | fishersci.com |

Photochemical transformations represent another important aspect of phthalazine N-oxide reactivity. Studies on the photochemistry of phthalazine N-oxides indicate that the excited singlet state is responsible for photochemical deoxygenation. In contrast, the triplet excited state is implicated in oxygen abstraction. Furthermore, the excited singlet state can lead to isomerization and rearrangement products. These photochemical pathways offer routes to modify the this compound structure through controlled irradiation, leading to deoxygenated phthalazines or rearranged isomers.

Observations from the reactivity of related phthalazine N-oxides, such as 1-phenylphthalazine (B1615358) 3-oxide, can also provide insights into potential transformations of the this compound system, although direct reactivity may vary depending on the position of the N-oxide and substituents. For instance, 1-phenylphthalazine 3-oxide undergoes reactions with phosphoryl chloride or sulfuryl chloride to yield 1-chloro-4-phenylphthalazine. Reaction with benzoyl chloride and potassium cyanide affords 4-phenyl-1-phthalazinecarbonitrile. Treatment with tosyl chloride in the presence of alkali results in the formation of 4-phenyl-1(2H)-phthalazinone and 1-chloro-4-phenylphthalazine. These examples suggest that phthalazine N-oxides can participate in reactions involving halogenation, cyanation, and rearrangement to phthalazinones under appropriate conditions.

While not specifically demonstrated for this compound in the provided literature, enzymatic transformations, particularly reductions, are known for other N-oxides catalyzed by enzymes such as aldehyde oxidase. This suggests a potential pathway for the in vivo or enzymatic reduction of the N-oxide functionality in this compound.

These characteristic reactions and transformations underscore the versatility of this compound as a building block and highlight the potential for its use in the synthesis of diverse phthalazine derivatives with varied substitution patterns.

Applications in Advanced Organic Synthesis

Phthalazine (B143731) 2-oxide as a Versatile Synthetic Building Block

Phthalazine 2-oxide, and phthalazine derivatives in general, are recognized as versatile building blocks in organic chemistry. They are utilized in the synthesis of a wide range of heterocyclic compounds. longdom.orgsci-hub.se The phthalazine nucleus can be readily oxidized to this compound upon reaction with monoperoxyphthalic acid. thieme-connect.de This oxidation product can then participate in various reactions. The ability of phthalazine derivatives to act as building blocks is highlighted by their use in generating fused heterocyclic compounds. longdom.org

Construction of Fused Heterocyclic Systems Utilizing this compound

This compound and related phthalazine structures are key components in the synthesis of various fused heterocyclic systems. These annulated structures often possess significant biological activities, making their synthesis a relevant area of research.

Synthesis of Pyrazolo[1,2-b]phthalazines

Pyrazolo[1,2-b]phthalazines, a class of fused heterocycles combining pyrazole (B372694) and phthalazine moieties, can be synthesized using reactions involving phthalazine derivatives. One common approach involves multicomponent reactions utilizing phthalhydrazide, aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326). chemrevlett.comresearchgate.netias.ac.in While the direct use of this compound in this specific reaction sequence is not explicitly detailed in the search results, phthalhydrazide, a related phthalazine derivative, is a key starting material. chemrevlett.comresearchgate.netias.ac.in For instance, a one-pot three-component condensation of phthalhydrazide, aromatic aldehydes, and malononitrile has been shown to yield 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.comresearchgate.netacademie-sciences.fr Various catalysts, including ionic liquids and nanocatalysts, have been employed to facilitate this transformation, often resulting in high yields and short reaction times. researchgate.netias.ac.inacademie-sciences.frsemnan.ac.ir

Data Table: Examples of Pyrazolo[1,2-b]phthalazine Synthesis Conditions

| Reactants | Catalyst | Conditions | Product Class | Yield (%) | Ref. |

| Phthalhydrazide, Aldehyde, Malononitrile | Electrocatalytic (Sodium bromide) | Room temperature, 4-8 min | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | 85-98 | academie-sciences.fr |

| Phthalhydrazide, Aldehyde, Malononitrile | β-cyclodextrin (20 mol%) | H₂O–EtOH (4:1), 100 °C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Not specified | researchgate.net |

| Phthalhydrazide, Aldehyde, Malononitrile | Hercynite magnetic nanocatalyst | 80 °C, 45-90 min | Pyrazolo-phthalazine derivatives | 90-97 | semnan.ac.ir |

| Aldehyde, Malononitrile, Phthalic anhydride, Hydrazine (B178648) hydrate | Aqueous hydrotropic solution (20%) | Room temperature | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | Excellent | ias.ac.in |

Synthesis of Indazolo[2,1-b]phthalazines

The synthesis of indazolo[2,1-b]phthalazines often involves multicomponent reactions. One method describes the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives via a one-pot three-component condensation of phthalhydrazide, dimedone or 1,3-cyclohexanedione, and aromatic aldehydes. oiccpress.comd-nb.info Catalysts such as SnO₂ nanoparticles and immobilized copper complexes have been successfully utilized for this transformation under solvent-free or environmentally friendly conditions. oiccpress.comd-nb.infoijcce.ac.ir Another approach involves the reaction of phthalimide, hydrazine monohydrate, dimedone, and aromatic aldehydes catalyzed by ZrO(NO₃)₂·2H₂O. researchgate.net Phthalhydrazide, a related compound to this compound, is a common starting material in these syntheses. oiccpress.comd-nb.infoacademie-sciences.fr

Data Table: Selected Methods for Indazolo[2,1-b]phthalazine Synthesis

| Reactants | Catalyst | Conditions | Product Class | Yield (%) | Ref. |

| Phthalhydrazide, Dimedone/1,3-cyclohexanedione, Aromatic aldehyde | SnO₂ nanoparticles (10 mol%) | 80 °C, solvent-free | 2H-Indazolo[2,1-b]phthalazine-triones | Good to excellent | oiccpress.comd-nb.info |

| Hydrazinium hydrate, Phthalic anhydride, Dimedone, Aryl aldehyde | Immobilized copper complex (Cell-BABCO-Cu) | 80 °C, solvent-free | 2H-Indazolo[1,2-b]phthalazine triones | Good to excellent | ijcce.ac.ir |

| Phthalimide, Hydrazine monohydrate, Dimedone, Aromatic aldehydes | ZrO(NO₃)₂·2H₂O | Reflux in water | 1H-Indazolo[1,2-b]phthalazine-1,6,11(13H)-triones | Not specified | researchgate.net |

Formation of Triazolophthalazines

Triazolophthalazines are another class of fused heterocycles that can be synthesized from phthalazine derivatives. One synthetic route involves the reaction of hydrazinyl phthalazin-1(2H)-one with substituted benzoyl chloride, followed by refluxing. researchgate.net Another method describes the synthesis of 6-alkoxy- Current time information in Bangalore, IN.nih.govnih.govtriazolo[3,4-a]phthalazin-3(2H)-one derivatives from 1-chloro-4-alkoxy phthalazine and methyl hydrazine carboxylate. jocpr.comresearchgate.net Oxidative cyclization of hydrazonophthalazine in the presence of metal ions like Cu(II) can also afford triazolophthalazines. researchgate.netmdpi.com These methods demonstrate the utility of phthalazine-based starting materials in constructing the triazolophthalazine ring system.

Other Annulated Systems

Beyond pyrazolo[1,2-b]phthalazines, indazolo[2,1-b]phthalazines, and triazolophthalazines, phthalazine derivatives can be used to construct other annulated systems. While the search results specifically focused on the requested structures, the general reactivity of phthalazine as a building block suggests its potential in forming a variety of other fused heterocycles through appropriate reaction pathways. longdom.org

Role in Complex Molecule Synthesis and Structural Diversification

Phthalazine derivatives play a significant role in the synthesis of complex molecules and contribute to structural diversification in medicinal chemistry and drug discovery. sci-hub.seresearchgate.net The phthalazine scaffold is present in numerous biologically active compounds and has been recognized as a pharmacophoric feature in various drugs. sci-hub.seresearchgate.net The ability to synthesize diverse phthalazine-based structures allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. researchgate.net For example, phthalazine-containing heterocycles have shown activity as inhibitors of enzymes such as phosphodiesterase (PDE), poly-[ADP-ribose] polymerase (PARP), and aldose reductase (AR). researchgate.net The synthesis of complex phthalazine derivatives is an active area of research aimed at developing new therapeutic agents. researchgate.net

Theoretical and Computational Investigations of Phthalazine 2 Oxide

Electronic Structure and Bonding Analysis

Analysis of the electronic structure and bonding provides fundamental insights into the stability, reactivity, and physical properties of a molecule. Computational methods are indispensable for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov This method is employed to calculate optimized geometrical structures, including bond lengths and angles, which can then be compared with experimental data, such as that from Single Crystal X-ray Diffraction. ias.ac.in For heterocyclic compounds related to phthalazine (B143731), DFT calculations have been performed using various functionals and basis sets, such as B3LYP/6-31G(d,p), to determine molecular and electronic structures. ias.ac.inmdpi.com

DFT calculations are crucial for understanding the structural parameters of complex molecules. For instance, in studies of N-phosphorylated phenothiazine, a related heterocyclic system, DFT calculations using the B3LYP/6-31G(d,p) method helped to confirm structural characteristics and assess the impact of crystal lattice packing effects. mdpi.com Similarly, investigations on phthalazine derivatives have used the RB3LYP method with the 6-31G(p, d) basis set to compute optimized structures, finding that the calculated geometrical parameters are in good agreement with experimental values. ias.ac.in These methods provide a reliable foundation for predicting the geometry of Phthalazine 2-oxide.

Table 1: Representative Bond Lengths in a Phthalazine Derivative Calculated via DFT Note: Data is for a condensed phthalazine compound as a proxy for this compound.

| Bond | Bond Length (Å) - DFT Calculation |

|---|---|

| C9–N2 | 1.483 |

| C11–N1 | 1.405 |

| C12–N4 | 1.152 |

| C8–O2 | 1.231 |

| C1–O1 | 1.230 |

Data sourced from a study on a specific condensed phthalazine derivative. ias.ac.in

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, charge delocalization, and intramolecular interactions within a molecule. researchgate.net It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies the stabilizing energy associated with electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.comias.ac.in It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. researchgate.netacadpubl.eu The MEP is instrumental in analyzing noncovalent interactions and predicting sites for electrophilic and nucleophilic attack. ias.ac.innih.gov

For example, in a DFT study of a phthalazinone derivative, MEP analysis was used to identify favorable binding regions for interactions. nih.gov The analysis revealed two distinct nucleophilic sites at nitrogen atoms, which are electron-rich centers that drive adsorption through electrostatic attraction. nih.gov For this compound, an MEP surface analysis would likely highlight a significant negative potential around the oxygen atom of the N-oxide group, indicating a primary site for electrophilic attack and hydrogen bonding interactions. The nitrogen atoms and the π-system of the rings would also be key features influencing its interaction with other molecules. mdpi.comias.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. acadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

In computational studies of related heterocyclic compounds, the HOMO-LUMO gap is calculated to characterize chemical reactivity and kinetic stability. acadpubl.eu The distribution of these orbitals indicates the most probable sites for electron donation and acceptance. For this compound, the HOMO is expected to be distributed over the π-system and potentially the N-oxide oxygen, while the LUMO would likely be located over the electron-deficient parts of the aromatic rings. The energy of this gap would provide a quantitative measure of its stability and susceptibility to chemical reactions. acadpubl.euresearchgate.net

Table 2: Representative FMO Energies and HOMO-LUMO Gap Note: Data is for a related imidazole (B134444) derivative as a proxy for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data sourced from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles that elucidate reaction mechanisms.

Transition state analysis is a critical component of mechanistic studies, allowing for the identification of the highest energy point along a reaction coordinate, known as the transition state (TS). The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.

A notable example is the computational study of the oxidation of phthalazine to phthalazin-1(2H)-one, a reaction catalyzed by aldehyde oxidase. researchgate.net Using Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies, researchers detailed a three-step reaction mechanism:

Protonation of a nitrogen atom in the phthalazine ring.

Nucleophilic attack by a hydroxyl group from the enzyme's molybdenum cofactor.

Hydride transfer from the substrate to the cofactor. researchgate.net

The calculations identified the hydride transfer as the rate-limiting step, corresponding to the highest activation energy transition state. researchgate.net Furthermore, by determining the transition states for the formation of all possible metabolites, such computational models can successfully predict the experimentally observed sites of metabolism, as the lowest activation energies correspond to these sites. researchgate.net This type of analysis would be invaluable for predicting the metabolic fate of this compound and understanding its potential chemical transformations.

Reaction Pathway Prediction

Computational chemistry provides powerful tools for predicting the most likely pathways a chemical reaction will follow, identifying transition states, and determining reaction kinetics. For this compound, theoretical studies have been employed to understand its reactivity in specific chemical transformations.

In a study investigating dearomatization reactions, computational analysis was performed to predict the behavior of this compound. The investigation utilized Density Functional Theory (DFT) methods, specifically employing B3LYP-gd3/6-31G(d,p) with the SMD solvent model for chloroform (B151607) to calculate relative free energies. unibo.it Further single-point electronic energy calculations were performed using M062x/6-311+G(d,p) and wB97x-D/6-311+G(2d,p) methods. unibo.it

The computational results, in this case, predicted a lack of reactivity for this compound under the specific optimized reaction conditions being studied. unibo.it The theoretical investigation suggested that instead of undergoing the intended dearomatization pathway, this compound would likely react more rapidly with the catalyst involved. unibo.it This prediction highlights the crucial role of computational modeling in foreseeing potential challenges and competing reaction pathways in synthetic chemistry, guiding experimental design.

Structure-Reactivity Relationship Studies Using Computational Chemistry

The relationship between the molecular structure of this compound and its chemical reactivity is a key area of investigation using computational methods. These studies often involve calculating various molecular descriptors and electronic properties to understand and predict the compound's behavior in chemical reactions.

DFT has been the primary tool for these investigations, allowing for the calculation of electronic structures and properties that govern reactivity. unibo.it For instance, the choice of computational methods, such as B3LYP and M062x functionals with various basis sets, allows for a detailed analysis of the molecule's electron distribution and orbital energies. unibo.it

Experimental techniques like electrochemistry provide valuable data that can be correlated with computational findings to build robust structure-reactivity models. The redox potentials of this compound have been determined using cyclovoltammetry and differential pulse voltammetry. uni-rostock.de These experimental values give direct insight into the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the ease with which the molecule can be oxidized or reduced, which are fundamental aspects of its reactivity.

Table 1: Electrochemical Properties of this compound This table is interactive. You can sort and filter the data.

| Measurement Technique | Potential (V vs Fc+/Fc) |

|---|---|

| Cyclovoltammetry | -2.0 |

| Differential Pulse Voltammetry | -1.5 |

| Differential Pulse Voltammetry | -1.0 |

Data sourced from a doctoral dissertation on photo-mediated reactions. uni-rostock.de

These electrochemical parameters are critical for understanding reactions involving electron transfer and are often used to benchmark computational predictions of the molecule's electronic structure.

Excited State Properties and Photophysical Behavior Modeling

The study of a molecule's excited states and its behavior upon interaction with light—its photophysical properties—is essential for applications in areas like photochemistry and materials science. For this compound, investigations have placed it within the context of photo-mediated oxygen atom transfer and photoredox catalysis. uni-rostock.de

Understanding the excited state properties is crucial for predicting a molecule's potential as a photocatalyst. Key parameters include the excited state oxidation and reduction potentials, which determine the feasibility of electron transfer reactions upon photoexcitation. uni-rostock.de For an excited state molecule to act as a reductant, its excited state oxidation potential must be more negative than the ground state reduction potential of the reaction substrate. Conversely, for it to act as an oxidant, its excited state reduction potential must be more positive than the ground state oxidation potential of the substrate. uni-rostock.de

While detailed computational modeling of the excited state potential energy surfaces of this compound is a subject of ongoing research, its inclusion in studies involving photocatalysis indicates the relevance of such investigations. uni-rostock.de The research context suggests that computer simulations are a valuable tool for exploring these properties, complementing experimental techniques like UV-visible absorption and fluorescence spectroscopy to build a complete picture of the molecule's photophysical behavior. uni-rostock.de

Mechanistic Studies of Biological Interactions of Phthalazine 2 Oxide Derivatives in Vitro Focus

Studies on Enzyme Inhibition Mechanisms

Phthalazine (B143731) derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. In vitro enzymatic assays are crucial for determining their inhibitory efficacy and understanding the underlying mechanisms of action.

A notable target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, a critical process for tumor growth. ajchem-b.comnih.govrsc.orgrsc.org Numerous studies have designed and synthesized novel phthalazine compounds, evaluating their ability to inhibit VEGFR-2. For instance, certain derivatives have demonstrated significant VEGFR-2 inhibition with IC₅₀ values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of reference drugs like Sorafenib. nih.govrsc.orgnih.govtandfonline.com One study found that compounds 7a and 7b exhibited potent VEGFR-2 inhibition with IC₅₀ values of 0.11 µM and 0.31 µM, respectively. nih.gov Another series of derivatives, including compounds 2g and 4a, were identified as highly potent inhibitors with IC₅₀ values of 0.148 µM and 0.196 µM, respectively. rsc.orgnih.gov

The Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase, is also a target for these compounds. japsonline.comnih.gov Overexpression of EGFR is linked to uncontrolled cell proliferation in various cancers. japsonline.com Phthalazine derivatives have been investigated for their potential to inhibit EGFR, with some compounds showing promising activity. nih.gov

Beyond cancer-related enzymes, phthalazine derivatives have been evaluated against other enzymatic targets. Naphtho[2,3-g]phthalazine derivatives, for example, have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com One such derivative, compound 1c, was found to be a competitive and reversible inhibitor of mushroom tyrosinase, with an IC₅₀ value of 11.5 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 78.0 µM). mdpi.com The inhibitory mechanism is attributed to the presence of a 2-hydroxyketone moiety. mdpi.com

The table below summarizes the in vitro enzyme inhibition data for selected phthalazine derivatives.

| Compound/Derivative Series | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference Compound | Mechanism of Action |

| Compounds 7a, 7b, 8b, 8c | VEGFR-2 | 0.11, 0.31, 0.91, 0.72 µM (IC₅₀) | Sorafenib (0.1 µM) | Not Specified |

| Compounds 2g, 4a | VEGFR-2 | 0.148, 0.196 µM (IC₅₀) | Sorafenib | Type II Inhibition |

| Naphtho[2,3-g]phthalazine (1c) | Tyrosinase | 11.5 µM (IC₅₀) | Kojic Acid (78.0 µM) | Competitive, Reversible |

| Biarylureas (12b, 12c, 13c) | VEGFR-2 | 4.4, 2.7, 2.5 µM (IC₅₀) | Not Specified | Not Specified |

In Vitro Antimicrobial Screening and Mechanistic Insights

The antimicrobial potential of phthalazine derivatives has been explored against a range of pathogenic bacteria and fungi. ias.ac.inglobalresearchonline.netnih.gov These studies typically involve in vitro screening to determine the minimum inhibitory concentration (MIC) or the zone of inhibition against various microbial strains.

Several synthesized phthalazine derivatives have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. ias.ac.inglobalresearchonline.net For instance, a series of novel phthalazine sulfonamides were synthesized and screened for their antibacterial properties, showing activity against E. coli and S. aureus. ias.ac.in Another study reported that substitutions on the phthalazine core significantly influenced antibacterial efficacy. globalresearchonline.net The incorporation of a sugar moiety onto the phthalazine ring has also been shown to enhance biological properties, with some glycosylated derivatives exhibiting significant inhibitory effects against bacterial and fungal strains. nih.gov

In terms of antifungal activity, phthalazine derivatives have shown promise. semanticscholar.orgresearchgate.netsemanticscholar.org Some compounds have exhibited activity against fungi such as Candida albicans. nih.gov While many studies focus on initial screening, some delve into the potential mechanisms. It has been suggested that for certain derivatives, the inhibition of E. coli MurB enzyme could be a putative mechanism for antibacterial action, while antifungal activity might stem from the inhibition of 14α-lanosterol demethylase. researchgate.net

The following table presents a summary of the in vitro antimicrobial activity of selected phthalazine derivatives.

| Compound/Derivative | Microbial Strain | Activity Metric |

| Phthalazine Sulfonamides | Escherichia coli (ATCC 25922) | Active |

| Phthalazine Sulfonamides | Staphylococcus aureus (ATCC 5213) | Active |

| Substituted Phthalazines (4i, 4l, 4n, etc.) | Bacillus subtilis, Staphylococcus aureus | Good Activity |

| Substituted Phthalazines (4i, 4l, 4n, etc.) | Escherichia coli, Pseudomonas aeruginosa | Good Activity |

| Sugar-grafted Phthalazines (16, 18, 20, etc.) | Various Bacteria & Fungi | Good Inhibition |

Antineoplastic Potential in Cellular Models and Molecular Docking Studies

The development of phthalazine-based compounds as anticancer agents is a major area of research, with numerous studies focusing on their effects in cellular models and their interactions with molecular targets. rsc.orgtandfonline.comacs.org

Cell-Based Assays for Growth Inhibition

The cytotoxic effects of phthalazine derivatives have been evaluated against a wide panel of human cancer cell lines. nih.govtandfonline.comnih.govnih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability and growth inhibition. nih.govnih.govnih.gov

Studies have shown that certain phthalazine derivatives exhibit potent cytotoxicity against cell lines such as human colon adenocarcinoma (HCT-116), breast cancer (MCF-7 and MDA-MB-231), and hepatocellular carcinoma (HepG2). nih.govnih.govrsc.orgnih.gov For example, compounds 9c, 12b, and 13c displayed strong cytotoxicity against HCT-116 cells with IC₅₀ values of 1.58, 0.32, and 0.64 µM, respectively, which were more potent than the reference drug Sorafenib (IC₅₀ = 3.23 µM). nih.gov Another study found that derivatives 11d, 12c, and 12d were highly active against MDA-MB-231 breast cancer cells, with IC₅₀ values of 0.92, 1.89, and 0.57 µM. nih.gov Importantly, some of the most promising cytotoxic compounds showed significantly lower toxicity against normal cell lines, indicating a degree of selectivity for cancer cells. nih.govnih.gov The antiproliferative activity of these compounds is often linked to the induction of apoptosis (programmed cell death), with some derivatives causing cell cycle arrest at specific phases. nih.govtandfonline.comrsc.org

The table below showcases the cytotoxic activity of various phthalazine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC₅₀/GI₅₀) | Reference Compound |

| Compound 12b | HCT-116 (Colon) | 0.32 µM | Sorafenib (3.23 µM) |

| Compound 13c | HCT-116 (Colon) | 0.64 µM | Sorafenib (3.23 µM) |

| Compound 12d | MDA-MB-231 (Breast) | 0.57 µM | Erlotinib (1.0 µM) |

| Compound 12c | MCF-7 (Breast) | 1.4 µM | Erlotinib (1.32 µM) |

| Compound 2g | HepG2 (Liver) | 0.09 µM | Sorafenib |

| Compound 4a | MCF-7 (Breast) | 0.15 µM | Sorafenib |

| Compound 6 | HCT-116 (Colon) | 0.384 µM | Doxorubicin |

| Biarylurea (13c) | NCI-60 Panel | 0.15 - 8.41 µM (GI₅₀) | Not Specified |

Molecular Docking with Putative Biological Targets

To understand the molecular basis of their biological activity, molecular docking studies are frequently employed. ajchem-b.comnih.govjapsonline.comjapsonline.com These computational simulations predict the binding orientation and affinity of the phthalazine derivatives within the active site of their target proteins, such as VEGFR-2 and EGFR. ajchem-b.comnih.govjapsonline.com

Docking studies have successfully rationalized the potent anticancer activity of many phthalazine derivatives. nih.gov For VEGFR-2, simulations often show that the phthalazine core binds within the ATP-binding pocket of the enzyme. ajchem-b.comnih.gov Key interactions, such as hydrogen bonds with specific amino acid residues like Cys919, Glu885, and Asp1046, are crucial for stabilizing the ligand-protein complex and are characteristic of potent inhibitors. rsc.orgnih.gov For example, one potent derivative, compound 12b, showed a strong binding affinity towards the VEGFR-2 protein with a binding energy of -10.66 kcal/mol. nih.govelsevierpure.com Similarly, docking studies with EGFR have helped to elucidate the binding modes of phthalazine inhibitors, contributing to the design of more effective anticancer agents. japsonline.comjapsonline.com The results from these in silico studies often correlate well with the experimental data from enzymatic and cell-based assays. rsc.org

Investigation of Metabolic Transformations (excluding clinical outcomes)

Understanding the metabolic fate of phthalazine derivatives is essential for drug development. In vitro studies using liver microsomes and other subcellular fractions help to identify metabolic pathways and potential reactive intermediates.

Chemical Insights from Structure-Metabolism Relationships

The metabolism of phthalazine derivatives is significantly influenced by their chemical structure. pnas.org In vitro studies have shown that microsomal enzymes, requiring cofactors like NADPH, are involved in the transformation of these compounds. nih.gov For instance, the well-known phthalazine derivative hydralazine (B1673433) is metabolized in vitro by liver microsomes to form phthalazine and phthalazin-1-one. nih.gov

Aldehyde oxidase (AOX), a cytosolic enzyme, is another key player in the metabolism of aza-aromatic compounds, including phthalazines. pnas.orgresearchgate.net The rate of oxidation by AOX is strongly dependent on the electronic properties of the substituents on the phthalazine ring. pnas.org The enzyme typically catalyzes oxidation at an electron-deficient carbon atom adjacent to a ring nitrogen. pnas.org Phthalazine itself is a substrate with a relatively high reaction rate and specificity for AOX. researchgate.net

Structure-metabolism relationship (SMR) studies aim to establish general rules to predict metabolic fate based on chemical structure. For phthalazine and quinazoline (B50416) scaffolds, a strong dependence of the oxidation rate on the electronic nature of substituents has been observed. pnas.org For example, the introduction of certain chemical groups can either enhance or block metabolism by specific enzymes. This knowledge is critical for designing new derivatives with improved metabolic stability and pharmacokinetic profiles. pnas.orgfrontiersin.org One study synthesized Phthalazine 2-oxide via the oxidation of phthalazine with meta-chloroperoxybenzoic acid (mCPBA) as part of an effort to build a database for SMR analysis. pnas.org

Enzymatic Biotransformation Pathways (in vitro)

The in vitro enzymatic biotransformation of this compound is primarily characterized by two competing pathways: oxidative metabolism, leading to the formation of phthalazinone derivatives, and reductive metabolism, resulting in the parent compound, phthalazine. These transformations are catalyzed by a range of cytosolic and microsomal enzymes, with aldehyde oxidase (AOX) and cytochrome P450 (CYP) enzymes playing pivotal roles.

Oxidative Metabolism:

In vitro studies using liver fractions have demonstrated that phthalazine and its derivatives are prominent substrates for molybdenum-containing enzymes, particularly aldehyde oxidase (AOX) and, to a lesser extent, xanthine (B1682287) oxidase (XO). These cytosolic enzymes catalyze the oxidation of the phthalazine ring system. For phthalazine itself, the primary metabolite formed is 1-phthalazinone. This conversion is a critical step in its metabolism and has been extensively studied as a model reaction for AOX activity.

While direct enzymatic oxidation studies on this compound are not extensively documented, based on the known activity of AOX on the parent compound, a plausible pathway involves the hydroxylation of the carbon atom adjacent to the non-oxidized nitrogen, followed by tautomerization to yield an N-hydroxy-phthalazinone intermediate, which could then be further metabolized. The high specificity and reaction rate of AOX for phthalazine suggest that this compound would also be a substrate for this enzyme.

The key enzymatic reaction in this pathway is: Phthalazine → 1-Phthalazinone (catalyzed by Aldehyde Oxidase)

Interactive Data Table: Enzymes in Oxidative Metabolism of Phthalazine Derivatives

| Enzyme Family | Specific Enzyme | Substrate | Primary Metabolite | Cellular Location |

| Molybdo-flavoenzymes | Aldehyde Oxidase (AOX) | Phthalazine | 1-Phthalazinone | Cytosol |

| Molybdo-flavoenzymes | Xanthine Oxidase (XO) | Phthalazine | 1-Phthalazinone | Cytosol |

Reductive Metabolism:

A significant pathway for the in vitro biotransformation of N-oxides of heterocyclic compounds is enzymatic reduction back to the parent tertiary amine or heteroaromatic compound. This reductive metabolism is particularly relevant for N-oxides like this compound. Studies on structurally similar compounds, such as quinoxaline (B1680401) 1,4-dioxides, have shown that they undergo bioreduction, a process that can be crucial for their biological activity.

This reduction can be catalyzed by microsomal enzymes, including cytochrome P450 enzymes, which, in addition to their oxidative functions, can facilitate reductive reactions under certain conditions. The N-oxide group of this compound can be reduced to yield the parent compound, phthalazine. This pathway is in competition with the oxidative pathways.

The primary reductive reaction is: This compound → Phthalazine

The enzymatic systems potentially involved in this reduction include:

Cytochrome P450 reductases

Other cytosolic and microsomal reductases

The balance between the oxidative and reductive pathways can be influenced by factors such as the specific enzymes present in the in vitro system, oxygen tension, and the presence of co-factors like NADPH.

Interactive Data Table: Enzymes in Reductive Metabolism of N-Heterocyclic N-Oxides

| Enzyme Family | Potential Enzymes | Substrate Type | General Product | Cellular Location |

| Cytochrome P450 System | CYP Isoforms, NADPH-P450 Reductase | Heterocyclic N-Oxides | Parent Heterocycle | Microsomes |

| Other Reductases | Various cytosolic and microsomal reductases | Heterocyclic N-Oxides | Parent Heterocycle | Cytosol, Microsomes |

Summary of In Vitro Biotransformation Pathways:

The in vitro metabolism of this compound likely proceeds through a dual mechanism. The oxidative pathway, primarily driven by aldehyde oxidase, leads to the formation of 1-phthalazinone, a known metabolite of the parent phthalazine. Concurrently, a reductive pathway, potentially mediated by cytochrome P450 enzymes and other reductases, can convert this compound back to phthalazine. The prevalence of each pathway would depend on the specific experimental conditions and the enzymatic composition of the in vitro model used.

Q & A

Q. What are the standard synthetic routes for Phthalazine 2-oxide, and how is its purity validated?

this compound (CAS 18636-89-0) is typically synthesized via oxidation of phthalazine derivatives using peroxides or ozonolysis. Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. For example, bromination reactions of analogous triazine oxides (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide) employ Br₂ in CHCl₃ with Et₃N or K₂CO₃, followed by column chromatography for purification . Purity is validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), as outlined in experimental protocols for similar heterocyclic oxides .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton and carbon environments, particularly the oxide group's deshielding effects.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (C₈H₆N₂O, MW 146.15) and isotopic patterns .

- Infrared (IR) spectroscopy : To detect N-O stretching vibrations (~1250–1350 cm⁻¹) and aromatic C-H bonds. Cross-referencing with databases like the EPA/NIH Mass Spectral Database ensures accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for drug design?

DFT calculations (e.g., B3LYP functional) model electron density distributions, HOMO-LUMO gaps, and reactive sites. For example, studies on phthalazine derivatives as VEGFR-2 inhibitors use DFT to predict binding affinities and charge transfer interactions. Incorporating exact-exchange terms (e.g., Becke’s hybrid functional) improves thermochemical accuracy for atomization energies and ionization potentials, critical for pharmacological predictions .

Q. What mechanistic insights explain the regioselective bromination of this compound derivatives?

Bromination (e.g., using Br₂ or N-bromosuccinimide) proceeds via electrophilic aromatic substitution, with regioselectivity controlled by electron-donating/withdrawing groups. For instance, triazine oxides brominate preferentially at the C6 position when Et₃N or K₂CO₃ is used, as these bases deprotonate intermediates and stabilize transition states . Kinetic studies (TLC monitoring) and computational modeling (Hammett parameters) validate reaction pathways .

Q. How are this compound derivatives evaluated for anticancer activity, and what methodological rigor is required?

- In vitro cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7, Hep G2) using MTT assays, with IC₅₀ values calculated via nonlinear regression .

- VEGFR-2 inhibition : Enzyme-linked immunosorbent assays (ELISA) measure kinase activity, supported by molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding stability .

- ADMET profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic properties, ensuring compliance with Lipinski’s rules .

Methodological Considerations

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Cross-validation : Compare NMR/MS data with synthetic intermediates and literature benchmarks (e.g., NSRDS databases) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though challenges in crystallization may require alternative techniques like powder XRD .

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

- Detailed protocols : Specify solvent purity, reaction temperature (±1°C), and stoichiometry (e.g., mmol ratios in bromination) .

- Open data sharing : Deposit spectral data in repositories (e.g., Zenodo) and adhere to journal guidelines for experimental reporting (e.g., Beilstein Journal’s requirements for compound characterization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.